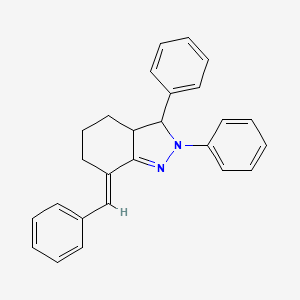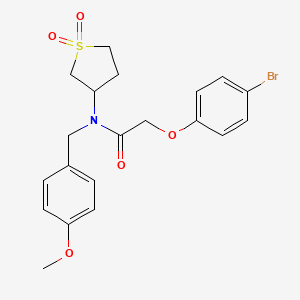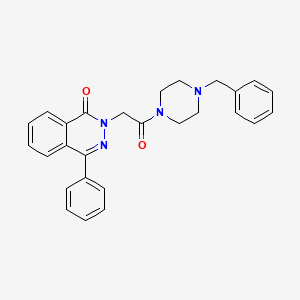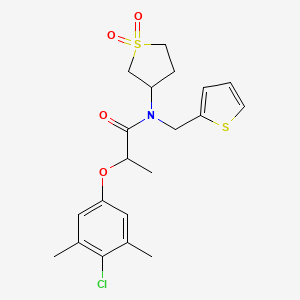![molecular formula C21H25BrN4O2S B11588866 N-(4-bromophenyl)-2-{(2Z)-4-oxo-2-[(2Z)-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B11588866.png)
N-(4-bromophenyl)-2-{(2Z)-4-oxo-2-[(2Z)-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-BROMOPHENYL)-2-[(2Z)-4-OXO-2-{2-[(2Z)-1,7,7-TRIMETHYLBICYCLO[221]HEPTAN-2-YLIDENE]HYDRAZIN-1-YLIDENE}-1,3-THIAZOLIDIN-5-YL]ACETAMIDE is a complex organic compound that features a bromophenyl group, a thiazolidinone ring, and a bicyclic heptane structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMOPHENYL)-2-[(2Z)-4-OXO-2-{2-[(2Z)-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YLIDENE]HYDRAZIN-1-YLIDENE}-1,3-THIAZOLIDIN-5-YL]ACETAMIDE typically involves multi-step organic reactions. The starting materials often include 4-bromophenylamine, thiazolidinone derivatives, and bicyclic ketones. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or acid catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product. The use of automated systems and advanced analytical techniques such as HPLC and NMR spectroscopy would be essential for monitoring the reaction progress and product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-BROMOPHENYL)-2-[(2Z)-4-OXO-2-{2-[(2Z)-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YLIDENE]HYDRAZIN-1-YLIDENE}-1,3-THIAZOLIDIN-5-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary, but typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, N-(4-BROMOPHENYL)-2-[(2Z)-4-OXO-2-{2-[(2Z)-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YLIDENE]HYDRAZIN-1-YLIDENE}-1,3-THIAZOLIDIN-5-YL]ACETAMIDE may be investigated for its potential as a bioactive compound. Studies could focus on its interactions with biological targets, such as enzymes or receptors, and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Its structure suggests it may have activity against certain diseases or conditions, making it a candidate for drug development and pharmacological studies.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings. Its unique properties could enhance the performance and durability of these materials.
Mecanismo De Acción
The mechanism of action of N-(4-BROMOPHENYL)-2-[(2Z)-4-OXO-2-{2-[(2Z)-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YLIDENE]HYDRAZIN-1-YLIDENE}-1,3-THIAZOLIDIN-5-YL]ACETAMIDE would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects could result from binding to these targets, altering their activity, and modulating downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(4-BROMOPHENYL)-2-[(2Z)-4-OXO-2-{2-[(2Z)-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YLIDENE]HYDRAZIN-1-YLIDENE}-1,3-THIAZOLIDIN-5-YL]ACETAMIDE include other thiazolidinone derivatives, bromophenyl compounds, and bicyclic ketones. Examples include:
- 4-Bromophenylthiazolidinone
- 1,7,7-Trimethylbicyclo[2.2.1]heptanone derivatives
- Hydrazone-linked thiazolidinones
Uniqueness
What sets N-(4-BROMOPHENYL)-2-[(2Z)-4-OXO-2-{2-[(2Z)-1,7,7-TRIMETHYLBICYCLO[221]HEPTAN-2-YLIDENE]HYDRAZIN-1-YLIDENE}-1,3-THIAZOLIDIN-5-YL]ACETAMIDE apart is its unique combination of functional groups and structural features
Propiedades
Fórmula molecular |
C21H25BrN4O2S |
|---|---|
Peso molecular |
477.4 g/mol |
Nombre IUPAC |
N-(4-bromophenyl)-2-[(2Z)-4-oxo-2-[(Z)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinylidene]-1,3-thiazolidin-5-yl]acetamide |
InChI |
InChI=1S/C21H25BrN4O2S/c1-20(2)12-8-9-21(20,3)16(10-12)25-26-19-24-18(28)15(29-19)11-17(27)23-14-6-4-13(22)5-7-14/h4-7,12,15H,8-11H2,1-3H3,(H,23,27)(H,24,26,28)/b25-16- |
Clave InChI |
SUTNLVFOKIDYPE-XYGWBWBKSA-N |
SMILES isomérico |
CC1(C2CCC1(/C(=N\N=C/3\NC(=O)C(S3)CC(=O)NC4=CC=C(C=C4)Br)/C2)C)C |
SMILES canónico |
CC1(C2CCC1(C(=NN=C3NC(=O)C(S3)CC(=O)NC4=CC=C(C=C4)Br)C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-ethyl-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11588784.png)
![(2E)-2-cyano-N-ethyl-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11588785.png)
![Ethyl 4-methyl-2-({[2-(5-methylthiophen-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B11588806.png)
![(5Z)-3-cyclohexyl-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11588822.png)
![(2E)-N-benzyl-2-cyano-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11588828.png)
![2-(4-methylphenyl)-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide](/img/structure/B11588841.png)



![6-amino-8-(2-bromo-4,5-diethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B11588856.png)
![(2E)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-methylprop-2-enamide](/img/structure/B11588858.png)
![(2E)-2-cyano-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11588862.png)

![1-(4-methoxyphenyl)-N-[3-(morpholin-4-yl)propyl]-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B11588879.png)
